3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid
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Overview
Description
3-(2-Fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its unique chemical properties and potential applications in medicinal chemistry. The presence of the fluorobenzoyl group adds to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aminocyclopropanes with cyclopropenes under photoredox catalysis. This method uses an iridium photoredox catalyst and blue LED irradiation to achieve high yields . Another approach involves the asymmetric synthesis from glutamic acid, which includes steps like amino protection, catalytic cyclization, reduction-dehydration, and hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
3-(2-Fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance binding affinity to certain receptors or enzymes, while the bicyclic structure provides rigidity and specificity. This compound can modulate biological pathways by acting as an agonist or antagonist, depending on its specific interactions .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid: Similar in structure but lacks the fluorobenzoyl group.
Bicyclo[2.1.1]hexane derivatives: These compounds have a different bicyclic structure but share some chemical properties.
Uniqueness
3-(2-Fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to the presence of the fluorobenzoyl group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C13H12FNO3 |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H12FNO3/c14-10-4-2-1-3-8(10)12(16)15-6-7-5-9(7)11(15)13(17)18/h1-4,7,9,11H,5-6H2,(H,17,18) |
InChI Key |
BVVKPJIGNVJQBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)C3=CC=CC=C3F)C(=O)O |
Origin of Product |
United States |
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